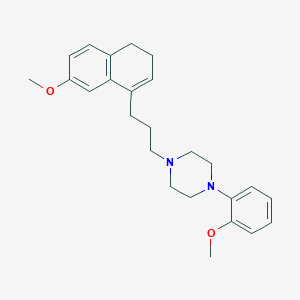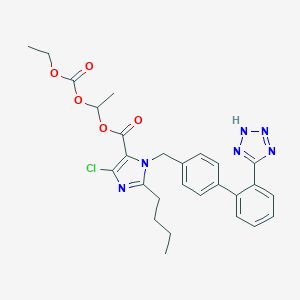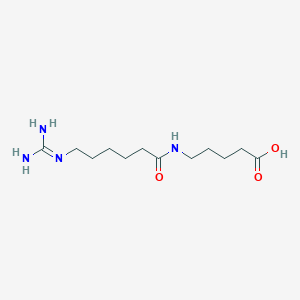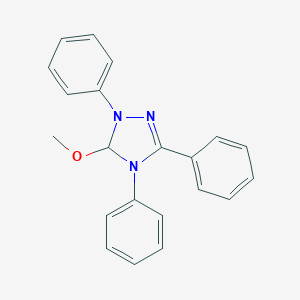
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
描述
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C21H19N3O. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1,3,4-triphenyl-1,2,4-triazole with suitable reagents to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
Types of Reactions: 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
科学研究应用
Chemistry: In chemistry, 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may serve as lead compounds for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
相似化合物的比较
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole
- 5-Methoxy-1,3,4-triphenyl-1,2,4-triazole
- 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1,2,4-triazoline
Uniqueness: 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is unique due to its methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
属性
IUPAC Name |
3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSYEVZBXOPWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369784 | |
| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154643-41-1 | |
| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole (MeO-1-H) a preferred precursor for synthesizing the Ruthenium(II) NHC complex, [RuCl(3)(PPh3)2] (3 = 3,4-diphenyl-1-o-phenylene-1,2,4-triazol-5-ylidene), compared to using the free carbene 1,3,4-triphenyl-1,2,4-triazol-5-ylidene (1) directly?
A1: The research paper highlights that using MeO-1-H offers a more convenient and efficient synthesis of the desired Ruthenium(II) NHC complex []. This is because MeO-1-H is a more stable carbene precursor compared to the free carbene 1. Additionally, the reaction with MeO-1-H can be carried out in the presence of triethylamine. Triethylamine acts as a base to trap the HCl generated during the ortho-metalation step, further simplifying the reaction procedure and increasing the overall yield of [RuCl(3)(PPh3)2] [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


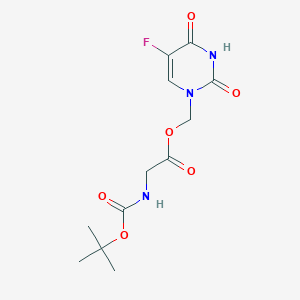
![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
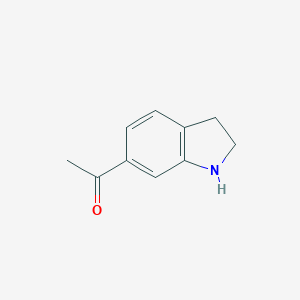
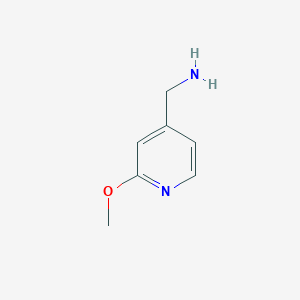

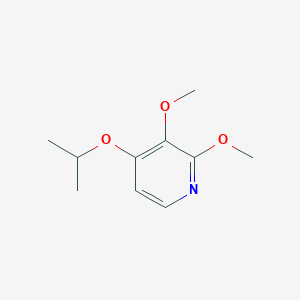

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
